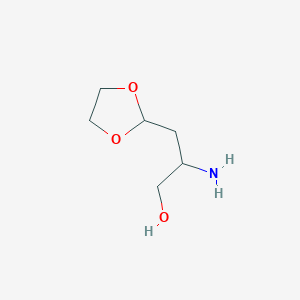

2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol

Beschreibung

2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol is a secondary amino alcohol characterized by a propan-1-ol backbone with an amino group at the C2 position and a 1,3-dioxolane ring at C3. The 1,3-dioxolane moiety, a five-membered cyclic acetal containing two oxygen atoms, confers unique steric and electronic properties. According to available data, its molecular formula is C₅H₉N₃O₃ with a molecular weight of 159.15 g/mol and a CAS registry number EN300-379498 .

Eigenschaften

IUPAC Name |

2-amino-3-(1,3-dioxolan-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-5(4-8)3-6-9-1-2-10-6/h5-6,8H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNIIGYMYSUBCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol typically involves the reaction of 2-amino-1,3-propane diol with electrophiles to form functional diol intermediates . These intermediates are then cyclized to generate the dioxolane ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can produce various substituted amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol is utilized in several scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, leverages its unique structural properties.

Industry: It is employed in the production of polymers and other materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The dioxolane ring and amino group play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting variations in substituents and molecular properties:

Key Differences and Implications

Halogenated phenyl groups (e.g., 2,4-difluorophenyl) introduce lipophilicity, which may influence membrane permeability in drug candidates . Ether-linked substituents (e.g., isopropoxy) reduce steric hindrance compared to cyclic groups, favoring nucleophilic reactions .

Molecular Weight and Physical Properties: Lower molecular weight analogs like 2-amino-3-isopropoxypropan-1-ol (133.19 g/mol) may exhibit higher volatility, whereas bulkier derivatives (e.g., indole-containing compounds) have higher melting points and lower solubility .

The benzyloxy derivative’s hydrochloride salt form enhances stability and bioavailability, making it suitable for API synthesis .

Biologische Aktivität

2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol is a compound of significant interest in biochemical research due to its structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

The compound features a 1,3-dioxolane ring, an amino group, and a hydroxyl group, which are crucial for its reactivity and interaction with biological molecules. Its ability to form stable complexes with enzymes and proteins makes it a valuable tool in biological studies.

The biological activity of 2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol can be attributed to several key interactions:

- Hydrogen Bonding : The hydroxyl and amino groups can form hydrogen bonds with various biological targets, influencing their activity.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their function.

Biological Applications

The compound is utilized in various scientific fields:

- Biochemistry : It serves as a substrate or inhibitor in enzyme assays, helping elucidate enzyme mechanisms and protein interactions.

- Medicinal Chemistry : Research is ongoing into its potential therapeutic applications, particularly in drug development and delivery systems.

- Polymer Science : It is employed in the synthesis of functional materials due to its reactive groups.

Table 1: Summary of Biological Activities

Detailed Findings

-

Enzyme Interaction Studies :

- Research indicates that 2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol can stabilize enzyme-substrate complexes, enhancing the understanding of catalytic mechanisms. This stability is attributed to the compound's structural features that facilitate binding.

-

Inhibition of Lysosomal Phospholipase A2 :

- A study highlighted the compound's role in inhibiting lysosomal phospholipase A2 (LPLA2), which is linked to drug-induced phospholipidosis. This inhibition suggests potential implications for drug safety assessments and the development of compounds that minimize adverse effects associated with LPLA2 inhibition .

- Therapeutic Potential :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.